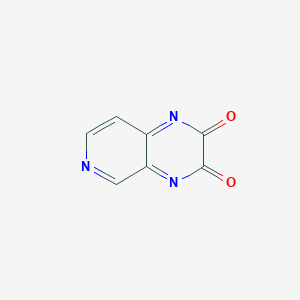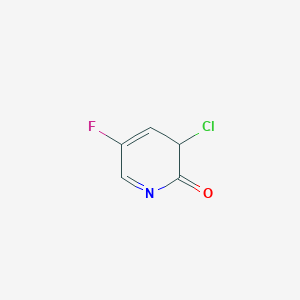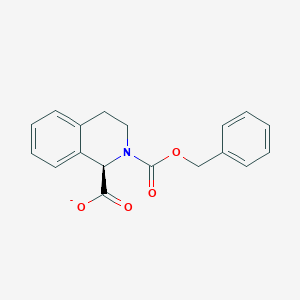
3,4-dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
JK-P3 is a pyrazole-based inhibitor of vascular endothelial growth factor receptor 2 (VEGFR-2). It is known for its ability to inhibit the activation and intracellular signaling of VEGFR-2, which plays a crucial role in angiogenesis, the process of forming new blood vessels. JK-P3 also inhibits fibroblast growth factor receptor 1 and 3 kinase activities in vitro .
Preparation Methods
Synthetic Routes and Reaction Conditions
JK-P3 is synthesized through a series of chemical reactions involving pyrazole derivativesThe reaction conditions often include the use of solvents like dimethyl sulfoxide (DMSO) and catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of JK-P3 involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity. The process may involve multiple purification steps, such as recrystallization and chromatography, to obtain the final product with the desired specifications .
Chemical Reactions Analysis
Types of Reactions
JK-P3 undergoes various chemical reactions, including:
Oxidation: JK-P3 can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups on the JK-P3 molecule.
Common Reagents and Conditions
Common reagents used in the reactions involving JK-P3 include oxidizing agents, reducing agents, and various catalysts. The reaction conditions often involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions include various derivatives of JK-P3, which can have different biological activities and properties.
Scientific Research Applications
JK-P3 has a wide range of scientific research applications, including:
Chemistry: JK-P3 is used as a tool compound to study the inhibition of VEGFR-2 and its effects on angiogenesis.
Biology: In biological research, JK-P3 is used to investigate the role of VEGFR-2 in cell signaling and vascular development.
Medicine: JK-P3 has potential therapeutic applications in the treatment of diseases characterized by abnormal angiogenesis, such as cancer and age-related macular degeneration.
Industry: JK-P3 is used in the development of new drugs and therapeutic agents targeting VEGFR-2 and related pathways
Mechanism of Action
JK-P3 exerts its effects by binding to the kinase domain of VEGFR-2, thereby inhibiting its activation and subsequent intracellular signaling. This inhibition prevents the phosphorylation of downstream signaling molecules, which are essential for angiogenesis and cell migration. JK-P3 also inhibits the kinase activity of fibroblast growth factor receptor 1 and 3, further contributing to its anti-angiogenic effects .
Comparison with Similar Compounds
Similar Compounds
Sorafenib: A multikinase inhibitor that targets VEGFR-2, VEGFR-3, and other kinases.
Sunitinib: Another multikinase inhibitor that targets VEGFR-2, platelet-derived growth factor receptors, and other kinases.
Uniqueness of JK-P3
JK-P3 is unique in its selective inhibition of VEGFR-2 and its specific effects on angiogenesis without significantly affecting endothelial cell proliferation. This selective inhibition makes JK-P3 a valuable tool for studying the role of VEGFR-2 in angiogenesis and for developing targeted therapies .
Properties
Molecular Formula |
C18H21N3O3 |
|---|---|
Molecular Weight |
327.4 g/mol |
IUPAC Name |
3,4-dimethoxy-N-(5-phenylpyrazolidin-3-yl)benzamide |
InChI |
InChI=1S/C18H21N3O3/c1-23-15-9-8-13(10-16(15)24-2)18(22)19-17-11-14(20-21-17)12-6-4-3-5-7-12/h3-10,14,17,20-21H,11H2,1-2H3,(H,19,22) |
InChI Key |
BXEWWEMMUUHSOF-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)NC2CC(NN2)C3=CC=CC=C3)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![7-but-2-ynyl-8-[(3R)-3-(1,3-dioxoisoindol-2-yl)piperidin-1-yl]-3-methyl-1-[(4-methylquinazolin-2-yl)methyl]-4,5-dihydropurine-2,6-dione](/img/structure/B12345697.png)
![2-[(1R,2R,3S,4R,5R,6S)-3-(diaminomethylideneamino)-4-[(2R,3R,4R,5S)-3-[(2S,3S,4S,5R,6S)-4,5-dihydroxy-6-(hydroxymethyl)-3-(methylamino)oxan-2-yl]oxy-4-formyl-4-hydroxy-5-methyloxolan-2-yl]oxy-2,5,6-trihydroxycyclohexyl]guanidine;sulfuric acid](/img/structure/B12345702.png)
![2-amino-2,3-dihydro-1H-pyrrolo[2,1-f][1,2,4]triazin-4-one](/img/structure/B12345704.png)



![4-methyl-N-[(E)-(3-nitrophenyl)methylideneamino]-5-phenylpyrazolidine-3-carboxamide](/img/structure/B12345746.png)


![1-(4-{[6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazin-3-yl]amino}phenyl)-3-(2-fluorophenyl)urea](/img/structure/B12345755.png)
![N-(3-ethylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345766.png)

![N-(3-acetylphenyl)-2-({11-phenyl-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaen-5-yl}sulfanyl)acetamide](/img/structure/B12345791.png)
